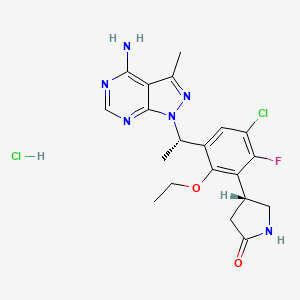

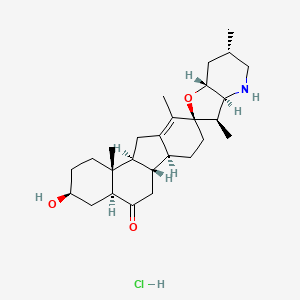

Peimisine HCl

描述

Peimisine HCl is a steroidal alkaloid . It is one of the alkaloids in Fritillariae ussuriensis Bulbus . It has been found to inhibit lung acetylcholinesterase (AChE) .

Synthesis Analysis

The synthesis of Peimisine HCl and its derivatives has been studied . The effects of extraction time, temperature, pressure, and ethanol concentration were evaluated in order to develop an optimized Supercritical Fluid Extraction (SFE) method .Molecular Structure Analysis

Peimisine HCl has the molecular formula C27H42ClNO3 . Its molecular weight is 464.1 g/mol . The IUPAC name for Peimisine HCl is (3 S ,3’ R ,3’ aS ,4 aS ,6’ S ,6 aR ,6 bS ,7’ aR ,9 R ,11 aS ,11 bR )-3-hydroxy-3’,6’,10,11 b -tetramethylspiro [1,2,3,4,4 a ,6,6 a ,6 b ,7,8,11,11 a -dodecahydrobenzo [a]fluorene-9,2’-3 a ,4,5,6,7,7 a -hexahydro-3 H -furo [3,2-b]pyridine]-5-one;hydrochloride .Physical And Chemical Properties Analysis

Peimisine HCl has a molecular weight of 464.1 g/mol . Its exact mass is 463.29 . The elemental analysis of Peimisine HCl is C, 69.88; H, 9.12; Cl, 7.64; N, 3.02; O, 10.34 .科学研究应用

Anti-Acne Effects

Peimisine HCl has been found to exert anti-acne effects by regulating the NF-κB pathway . It inhibits the expression of inflammatory mediators such as pro-interleukin-1β (pro-IL-1β), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in mouse bone marrow-derived macrophages (BMDMs) . This suggests that Peimisine HCl could be incorporated into cosmetic and pharmaceutical formulations for acne treatment .

Anti-Inflammatory Effects

Peimisine HCl is known for its antioxidant and anti-inflammatory effects in conditions such as mastitis and arthritis . It suppresses the activation of nuclear factor-kappa B (NF-κB) without affecting the activation of mitogen-activated protein kinase (MAPK) pathways such as JNK, ERK, and p38 MAPK .

Amelioration of Colitis

Peimisine HCl has been found to ameliorate DSS-induced colitis by suppressing Jak–Stat activation and alleviating gut microbiota dysbiosis in mice . It reduces the disease activity index, prevents colonic shortening, and alleviates colon tissue damage . It also decreases the levels of MCP-1, IL-1β, IL-6, IFN-γ, TNF-α and affects macrophage polarization and Th17/Treg cell balance by downregulating the expression of jak1/2, p-jak1/2, stat1/3, and p-stat1/3 .

Gut Microbiota Regulation

Peimisine HCl has been found to alleviate gut microbiota dysbiosis in a colitis mouse model . It significantly increases the abundances of beneficial microbes (e.g. Ruminococcaceae UCG-014 and Lachnospiraceae_NK4A136_group) and decreases the abundances of harmful microbes (e.g. Bacteroides and Escherichia) .

作用机制

Biochemical Pathways

Peimisine impacts several biochemical pathways. It has been found to suppress the Jak-Stat signaling pathway , which plays a crucial role in immune response and cell growth . By inhibiting this pathway, Peimisine can reduce inflammation and potentially slow tumor growth . Additionally, Peimisine has been shown to affect the NF-κB inflammation pathway , which is involved in cellular responses to stimuli such as stress, cytokines, and infections .

Result of Action

Peimisine has been shown to have anti-tumor , anti-inflammatory , and antihypertensive activities . It can induce apoptosis, a process of programmed cell death, which is beneficial in the treatment of various diseases, including cancer . In addition, Peimisine has been used in cough and asthma research due to its expectorant and cough-relieving effects .

Action Environment

The action of Peimisine can be influenced by various environmental factors. For instance, the presence of other compounds or medications in the body can affect the absorption, distribution, metabolism, and excretion of Peimisine. Additionally, individual factors such as age, sex, health status, and genetic makeup can also influence the action, efficacy, and stability of Peimisine .

安全和危害

未来方向

Research on Peimisine HCl and its derivatives is ongoing . The biosynthesis and biological regulation of Fritillaria isosteroidal alkaloids, including Peimisine HCl, are areas of active research . There is also interest in exploring potential tactics to increase the accumulation of Fritillaria isosteroidal alkaloids based on endophytic fungi .

属性

IUPAC Name |

(3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO3.ClH/c1-14-9-24-25(28-13-14)16(3)27(31-24)8-6-18-19(15(27)2)11-21-20(18)12-23(30)22-10-17(29)5-7-26(21,22)4;/h14,16-18,20-22,24-25,28-29H,5-13H2,1-4H3;1H/t14-,16+,17-,18+,20-,21-,22+,24+,25-,26+,27-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYFGCQMQQGAEY-MCZYSGEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC(=O)C6CC(CCC6(C5CC4=C3C)C)O)C)NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC(=O)[C@H]6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Peimisine HCl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

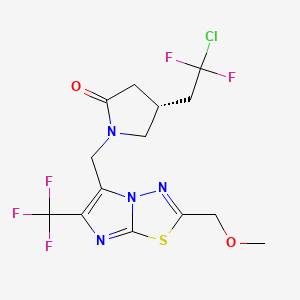

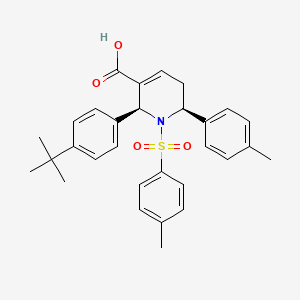

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1H-imidazol-4-yl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B609817.png)

![3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B609828.png)